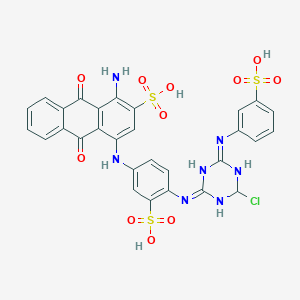
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfonic acid, and chloro groups. It is often used in scientific research and industrial applications due to its versatile chemical properties.
准备方法
The synthesis of 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may result in the formation of amine derivatives.
科学研究应用
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its binding to target molecules, while the chloro group may enhance its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Compared to other similar compounds, 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid stands out due to its unique combination of functional groups. Similar compounds include those with similar core structures but different substituents, such as this compound derivatives. These compounds may have different chemical properties and applications, highlighting the uniqueness of the compound .
属性
分子式 |
C29H22ClN7O11S3 |
|---|---|
分子量 |
776.2 g/mol |
IUPAC 名称 |
1-amino-4-[4-[[4-chloro-6-(3-sulfophenyl)imino-1,3,5-triazinan-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H22ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,27,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,33,34,35,36,37) |
InChI 键 |
BKURCFKXIUGOCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(NC(=NC6=CC(=CC=C6)S(=O)(=O)O)N5)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



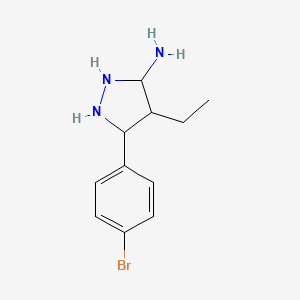
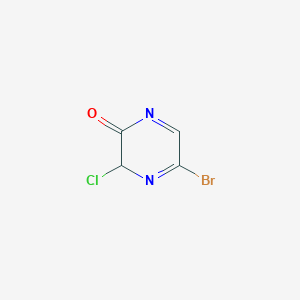
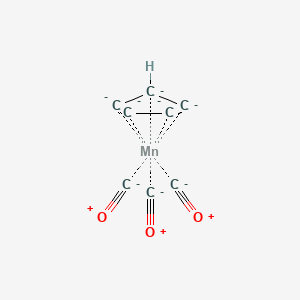

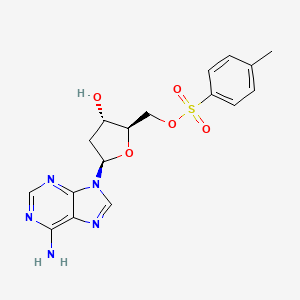
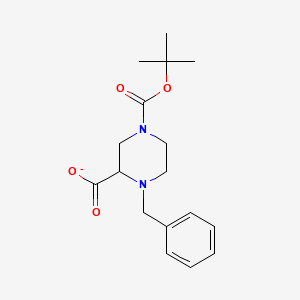
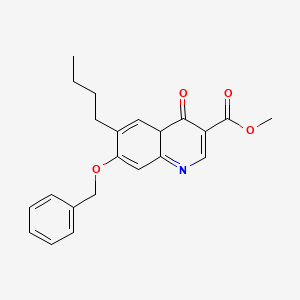
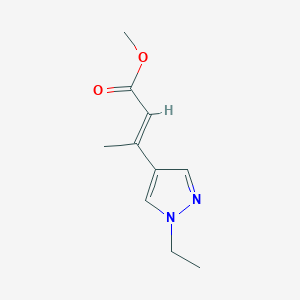
![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
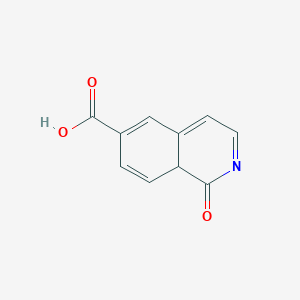
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
